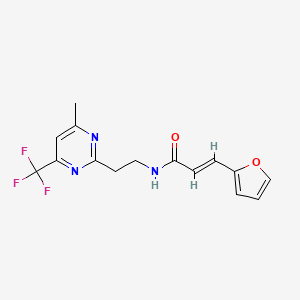

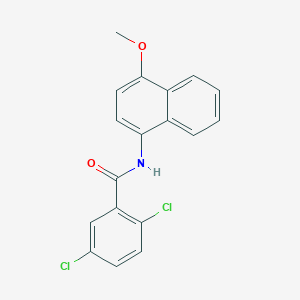

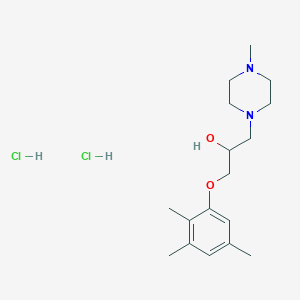

2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another study reported the synthesis of a derivative based on N, N’-disubstituted hydrazinecarbothioamide .Chemical Reactions Analysis

While specific chemical reactions involving 2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide are not available, reactions of similar compounds have been studied. For example, the synthesis of dichlorobenzamide derivatives involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Researchers have developed novel methods for synthesizing heterocyclic compounds derived from structural analogs similar to 2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide. These methods involve reactions that lead to the creation of compounds with potential as anti-inflammatory and analgesic agents. For example, novel synthesis pathways have been explored to produce benzodifuranyl derivatives, showcasing the compound's utility as a precursor in medicinal chemistry (Abu‐Hashem et al., 2020).

Ligand Synthesis for Metal Complexation

The compound has been utilized in the synthesis of ligands for palladium(II), platinum(II), and ruthenium(II) complexes. These synthesized ligands have characteristic structural features that enable them to interact with metals, forming complexes that could have applications in catalysis and material science (Singh et al., 2002).

Neuroleptic Activity Studies

It has been a part of studies aimed at evaluating the neuroleptic activity of benzamides. These studies involve the design and synthesis of benzamide derivatives, with a focus on their effects on stereotyped behavior in animal models. Such research underscores the compound's relevance in the development of new therapeutic agents (Iwanami Sumio et al., 1981).

Antagonistic Studies on Serotonin Receptors

Research has also been conducted on analogs of the compound to study their antagonist activity on serotonin receptors. These studies are crucial for understanding the pharmacological action of potential drugs and their selectivity towards different receptor types (Raghupathi et al., 1991).

Polyamide Synthesis

In the field of polymer science, derivatives of this compound have been used in the synthesis of ordered polyamides. These studies contribute to the development of new materials with specific structural and functional properties (Ueda & Sugiyama, 1994).

Dopamine Receptor Antagonism

Another area of application is in the exploration of the compound's effects on dopamine metabolism, particularly in its role as a D2 dopamine receptor antagonist. Such studies are instrumental in the search for novel antipsychotic agents (Shibanoki et al., 1989).

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-23-17-9-8-16(12-4-2-3-5-13(12)17)21-18(22)14-10-11(19)6-7-15(14)20/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNSCYPROSDDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

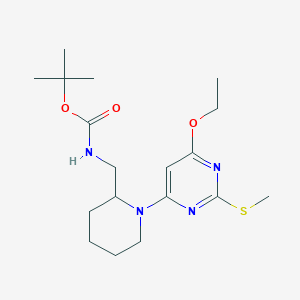

![(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2615685.png)

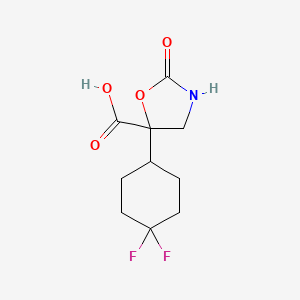

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2615690.png)

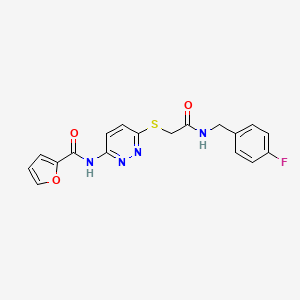

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2615693.png)

![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)propanamide](/img/structure/B2615696.png)

![2-(4-chlorophenoxy)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2615698.png)